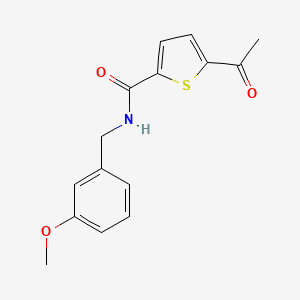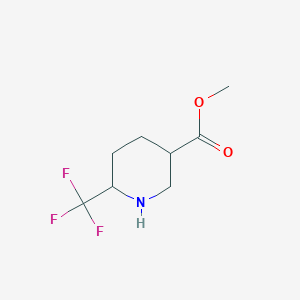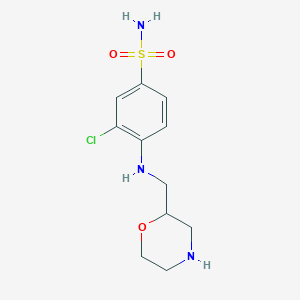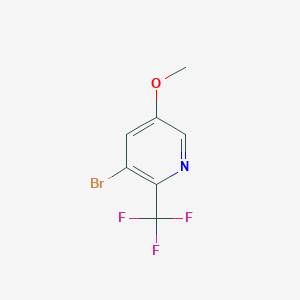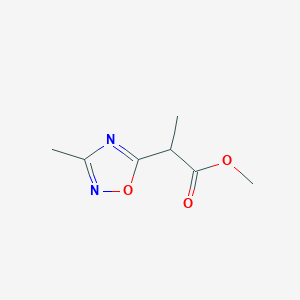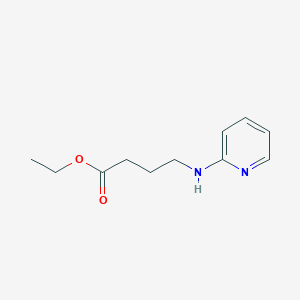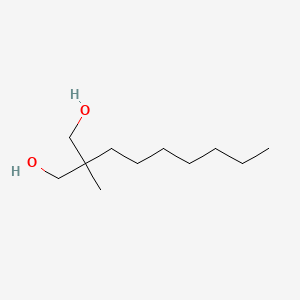
2-Heptyl-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalysts: Nickel or palladium catalysts for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.
Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.
Purification: The final product is purified using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.
Wirkmechanismus
The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3-propanediol
- 1,3-Butanediol
- 1,4-Butanediol
Uniqueness
2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.
Eigenschaften
Molekularformel |
C11H24O2 |
|---|---|
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
2-heptyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
XMFVGVQSSGPIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


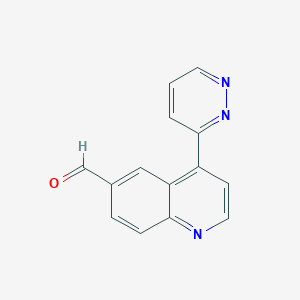
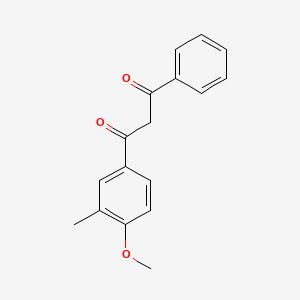
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
